6-Phenylhexanamide
Overview
Description
6-Phenylhexanamide is an organic compound with the molecular formula C12H17NO. It is characterized by a hexanamide backbone with a phenyl group attached to the sixth carbon atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
6-Phenylhexanamide has been extensively studied for its potential as a mitofusin activator. Mitofusins are proteins involved in mitochondrial fusion, a process crucial for maintaining mitochondrial health. Research has shown that derivatives of this compound can activate mitofusins, making them promising candidates for the treatment of mitochondrial diseases such as Charcot-Marie-Tooth disease type 2A .
In addition to its role in mitochondrial research, this compound has applications in the development of antimicrobial agents. Studies have demonstrated its potential in inhibiting the growth of various bacterial strains, making it a valuable compound in the field of medicinal chemistry .
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylhexanamide typically involves the reaction of 6-phenylhexanoic acid with ammonia or an amine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 6-Phenylhexanoic acid or 6-phenylhexanone.
Reduction: 6-Phenylhexylamine.
Substitution: Various substituted hexanamides depending on the nucleophile used.
Comparison with Similar Compounds
6-Phenylhexanoic acid: The carboxylic acid precursor to 6-Phenylhexanamide.
6-Phenylhexylamine: The reduced form of this compound.
Aryl-n-hexanamide derivatives: These compounds share a similar hexanamide backbone but differ in their aryl substituents.
Uniqueness: this compound stands out due to its specific ability to activate mitofusins, a property not commonly found in other similar compounds. This unique mechanism of action makes it a valuable compound for research in mitochondrial diseases and other related fields .
Properties
IUPAC Name |
6-phenylhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQQFPVMGNKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294736 | |
Record name | 6-phenylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31274-14-3 | |
Record name | NSC97771 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-phenylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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